molecular formula C₁₆H₁₉N₃O₈SZn B1146415 Cephalosporin C Zinc Salt CAS No. 59143-60-1

Cephalosporin C Zinc Salt

Cat. No. B1146415
CAS RN: 59143-60-1
M. Wt: 478.81
InChI Key:
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Description

Synthesis Analysis

The synthesis of cephalosporins has evolved to include novel compounds with significant antibacterial activity. For instance, cephalosporins with catechol substituents at the C-3' position have been synthesized, demonstrating high potency against resistant strains like Pseudomonas aeruginosa. These compounds' overall properties were optimized by manipulating the pKa of the C-3' catechol and considering steric and conformational factors of the C-3' substituent (Arnould et al., 1992).

Molecular Structure Analysis

The cephalosporin C structure has been a subject of detailed analysis, providing insights into its complex chemical nature. Early studies identified cephalosporin C as an acidic antibiotic with a unique structure, significantly differing from penicillins (Hale et al., 1961). This foundational work paved the way for understanding cephalosporin C's molecular configuration and its interaction with zinc to form stable compounds.

Chemical Reactions and Properties

The interaction of cephalosporin C with zinc ions has been shown to affect the enzyme activity crucial for its antibacterial efficacy. The zinc-dependent beta-lactamase from Bacillus cereus, for example, requires zinc for the hydrolysis of cephalosporins, highlighting the importance of zinc in the functional mechanism of cephalosporin-based drugs (Sabath & Finland, 1968).

Physical Properties Analysis

The physical properties of cephalosporin C, including its solubility, stability, and crystalline form, are crucial for its application in drug formulation. The introduction of zinc salts is expected to modify these properties, enhancing the compound's overall utility. However, specific studies detailing these changes in the context of cephalosporin C zinc salt were not identified in the available literature, suggesting an area for future research.

Chemical Properties Analysis

Cephalosporin C's chemical properties, such as reactivity, degradation pathways, and interaction with other chemical entities, are essential for its effective use as an antibiotic. The formation of cephalosporin C zinc salt likely impacts these properties, potentially improving its efficacy or shelf life. For instance, studies have explored the degradation products of cephalosporin C and its synthesis into other compounds, indicating a complex chemistry that could be further altered by the introduction of zinc (Jeffery et al., 1960).

Scientific Research Applications

  • Cephalosporin C Zinc Salt's interaction with a β-lactamase from Bacillus cereus showed that zinc increased the stability of enzyme activity during storage. However, prolonged hydrolysis of Cephalosporin C led to a loss in activity that was not restored by additional zinc. This suggests a link between zinc and the apoenzyme through a thiol group (Sabath & Finland, 1968).

  • The stability of Cephalosporin C in aqueous solutions was studied at various temperatures. It was found that zinc ions did not specifically affect the inactivation rate of Cephalosporin C (Portnoĭ et al., 1980).

  • A broad review of cephalosporins, including Cephalosporin C, highlighted their use as broad-spectrum antimicrobial agents, often used to treat bacterial infections. The review noted differences in activity, half-life, and toxicity profiles among various cephalosporins (Gustaferro & Steckelberg, 1991).

  • A study on the degradation of cephalosporin antibiotics in aquatic matrices found that sulfate radical-based advanced oxidation processes were efficient in eliminating cephalosporins. This research is crucial for understanding how to treat antibiotics in high salinity wastewater (Qian et al., 2020).

  • The extraction of Cephalosporin C from whole broth and separation of its derivatives was studied using aqueous two-phase partition. This research provides insights into efficient extraction methods for Cephalosporin C, which could be vital for pharmaceutical applications (Yang et al., 1994).

  • The interaction of different metal ions with cephalosporins, including Cephalosporin C, was investigated to understand their effect on the biological properties of these antibiotics. This study found that certain metal ions can significantly affect the transport and antibacterial activity of cephalosporins (Auda et al., 2009).

Safety And Hazards

Cephalosporin C Zinc Salt may cause sensitization by inhalation and skin contact . In case of accident or if you feel unwell, seek medical advice immediately .

Future Directions

Cephalosporin C Zinc Salt serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms . The new cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future .

properties

IUPAC Name

zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXJQZBKOMFQK-OOARYINLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O8SZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017261
Record name Cephalosporin C zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalosporin C zinc salt

CAS RN

12567-06-5, 59143-60-1
Record name Cephalosporin C zinc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CEPHALOSPORIN C ZINC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
44
Citations
RL Hamill, LW Crandall - Journal of Chromatography Library, 1978 - Elsevier
Publisher Summary This chapter describes cephalosporin antibiotics, focusing on their production, therapeutic use and pharmacology, as well as their extraction, separation, and …
Number of citations: 3 www.sciencedirect.com
F Benz, M Liersch, J Nüuesch… - European Journal of …, 1971 - Wiley Online Library
… tained by precipitation from the culture broth together with the Cephalosporin C zinc salt complex, according to the procedure already described [5]. In order to remove the zinc, one part …
Number of citations: 21 febs.onlinelibrary.wiley.com
VRRK Dasari, SRR Donthireddy… - Journal of …, 2009 - jbiochemtech.com
… The standard cephalosporin C Zinc salt (Sigma Chemicals, USA) was used to construct the calibration curve. All experiments were conducted in triplicate and the mean of the three is …
Number of citations: 38 jbiochemtech.com
P Ellaiah, GM Chand, B Srinivasulu, SV Pardhasaradhi - 2000 - nopr.niscpr.res.in
… Ltd ., India; calcium chloride from SO fine- chem Ltd., India; k-carrageenan and cephalosporin C zinc salt from Sigma Aidrich, US; Pumice stone from Merck, Germany. …
Number of citations: 4 nopr.niscpr.res.in
HY Shin, JY Lee, HS Choi, JH Lee, SW Kim - The Journal of Microbiology, 2011 - Springer
In this study, cephalosporin C production by Acremonium chrysogenum M35 cultured with crude glycerol instead of rice oil and methionine was investigated. The addition of crude …
Number of citations: 15 link.springer.com
K Seong-Woo, S Yoon-Seok - Journal of microbiology and …, 2006 - koreascience.kr
… Cephalosporin C zinc salt (Sigma, USA) was used as a standard. Glucose levels were measured using a glucose assay kit (Glucose Kit, Youngdong Co. Ltd., Korea), which is based on …
Number of citations: 24 koreascience.kr
JH Kim, JS Lim, SW Kim - Biotechnology and Bioprocess Engineering, 2004 - Springer
The objective of this study is to improve cephalosporin C (CPC) production by optimization of medium and culture conditions. A statistical method was introduced to optimize the main …
Number of citations: 19 link.springer.com
HY Shin, JY Lee, YR Jung, SW Kim - Bioresource technology, 2010 - Elsevier
In this study, the effects of glycerol on cephalosporin C production by Acremonium chrysogenum M35 were evaluated. The addition of glycerol increased cephalosporin production by …
Number of citations: 18 www.sciencedirect.com
SB Kim, HY Yoo, JS Kim, SW Kim - Process Biochemistry, 2014 - Elsevier
When the solvent extraction of the hydrolysate from barley straw was performed using ethyl acetate (EA), the logarithm of the partition coefficient (log P) of the phenols and furans for EA …
Number of citations: 9 www.sciencedirect.com
HY Shin, JY Lee, C Park, SW Kim - Journal of biotechnology, 2011 - Elsevier
In this study, the role of glycerol in cephalosporin C production was evaluated in Acremonium chrysogenum M35. Methionine-unsupplemented culture with glycerol stimulated …
Number of citations: 8 www.sciencedirect.com

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